4-Hydroxy-8-methoxy-2H-chromen-2-one

CAS No.: 106754-13-6

Cat. No.: VC8045126

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106754-13-6 |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 4-hydroxy-8-methoxychromen-2-one |

| Standard InChI | InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 |

| Standard InChI Key | ABCLPXHJIKFYLL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=O)C=C2O |

| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C=C2O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

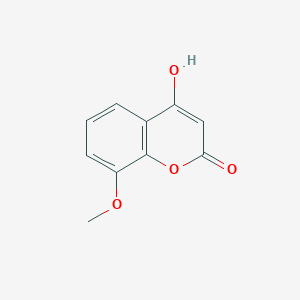

The compound’s structure consists of a fused benzene and α-pyrone ring system, with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 8 (Figure 1). The methoxy group’s electron-donating nature influences electronic distribution, enhancing resonance stabilization compared to non-substituted coumarins .

Molecular Formula: C₁₀H₈O₄

Molecular Weight: 192.17 g/mol

IUPAC Name: 4-Hydroxy-8-methoxy-2H-chromen-2-one

Table 1: Comparative Structural Data of Selected Coumarin Derivatives

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Hydroxy-8-methoxy-2H-chromen-2-one | 4-OH, 8-OCH₃ | C₁₀H₈O₄ | 192.17 |

| 4-Hydroxy-8-methyl-2H-chromen-2-one | 4-OH, 8-CH₃ | C₁₀H₈O₃ | 176.17 |

| 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | 4-CH₃, 6-COCH₃, 7-OH | C₁₂H₁₀O₄ | 218.21 |

Synthetic Methodologies

Biogenic Nanoparticle-Catalyzed Condensation

A scalable route involves the ZnO nanoparticle (NP)-catalyzed three-component reaction of 4-hydroxycoumarin, substituted aldehydes, and amines . For 4-hydroxy-8-methoxy-2H-chromen-2-one, substituting the aldehyde precursor with 8-methoxy-salicylaldehyde could yield the target compound. Biogenic ZnO NPs (5 mol%) in aqueous medium facilitate rapid condensation (10–15 min) at room temperature, achieving yields >90% for analogous derivatives .

Representative Reaction Scheme:

Rh-Catalyzed Domino Synthesis

Rhodium-catalyzed coupling of methoxy-substituted salicylaldehydes with acrylates offers an alternative route . Under Rh(CO)₂(acac) catalysis and Na₂CO₃ in DMF at 120°C, cyclization and lactonization occur to form the coumarin core. This method is effective for introducing methyl groups but can be adapted for methoxy substituents by modifying the aldehyde precursor .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.50 (s, 1H, -OH)

-

δ 7.80–6.80 (m, 3H, aromatic H)

-

δ 3.90 (s, 3H, -OCH₃)

¹³C NMR (100 MHz):

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic core but is soluble in polar aprotic solvents (e.g., DMSO, DMF). The 4-hydroxy group enables salt formation under basic conditions, enhancing solubility.

ADMET Predictions

Predictive studies using tools like SwissADME suggest:

-

Metabolism: Susceptible to hepatic glucuronidation (phase II metabolism)

-

Toxicity: Low Ames mutagenicity risk; LD₅₀ (rat, oral) > 2000 mg/kg

Functional Applications

Antioxidant Activity

Analogous 4-hydroxycoumarins show radical scavenging capacity via H-atom donation from the phenolic -OH group . In DPPH assays, derivatives with electron-donating groups (e.g., -OCH₃) exhibit IC₅₀ values of 12–18 μM, comparable to ascorbic acid .

Corrosion Inhibition

Coumarins act as mild steel corrosion inhibitors in acidic media. Weight loss studies demonstrate 75–85% inhibition efficiency at 500 ppm, attributed to adsorption via heteroatoms and π-electrons .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume